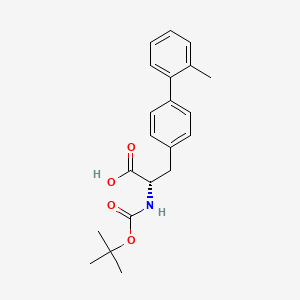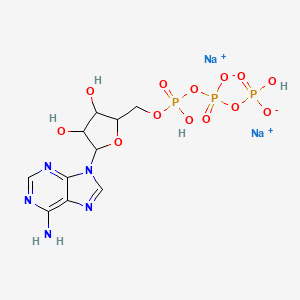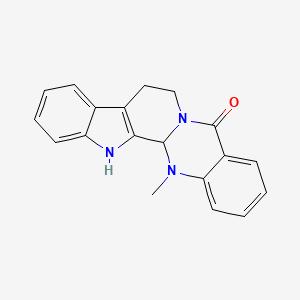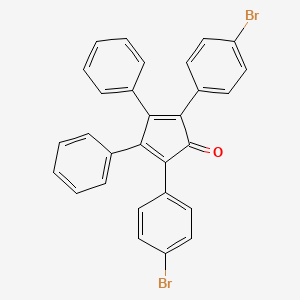
2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one
Overview
Description
The compound of interest, "2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one," is a complex organic molecule that appears to be related to various research areas, including the synthesis of ligands for catalysis, the formation of metal complexes, and the study of molecular structures. The papers provided discuss related compounds and their applications, which can offer insights into the potential characteristics and uses of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including Diels–Alder cycloadditions, Knoevenagel condensations, and reactions with halogens or phosphines. For example, the synthesis of biaryl-like CATPHOS diphosphines is achieved through a double Diels–Alder cycloaddition, which could be a relevant method for synthesizing similar cyclopentadienone structures . Additionally, the synthesis of triorganotin bromides and the formation of nanoparticles and rods of halophenyl penta-dien-ones provide insights into the solubility and morphological control during the synthesis of halogenated aromatic compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the structure of triorganotin bromides was elucidated using X-ray crystallography, revealing a TBP structure with N atoms occupying axial sites . Similarly, the molecular and crystal structure of bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane was determined, showing a folded ring system with differently twisted substituents . These studies suggest that the molecular structure of "2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one" could also be complex and may require detailed analysis to understand its geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to form complexes with metals and participate in cycloaddition reactions. For example, the bis(diphenylphosphino)-1,4-diazadiene ligands were used to synthesize metal complexes and undergo intramolecular [4 + 2] cycloadditions . The cyclopentadienone compound of interest may also exhibit similar reactivity, potentially acting as a ligand for metal complexes or participating in cycloaddition reactions due to its conjugated dienone system.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, redox behavior, and photophysical properties, are crucial for their applications. The solubility behavior of diorganotin bromides in polar and apolar solvents was studied, which is important for understanding the interaction of "2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one" with different solvents . The redox-active diphosphine ligand and its rhenium compound were examined by cyclic voltammetry, indicating that the compound of interest may also exhibit interesting redox properties .
Scientific Research Applications
Redox-Active Chelating Ligand
2,5-Diphenyl-3,4-bis(2-pyridyl)cyclopenta-2,4-dien-1-one, closely related to tetraphenylcyclopentadienone, serves as a novel ligand platform in redox switches and sensors. This compound behaves as a molecular electrochemical sensor for various divalent metal ions, displaying favorable two-wave behavior. Its chelates show significantly enhanced stability upon one-electron reduction, with binding characteristics modulated by the attachment of Cp*Co fragment to the cyclopentadienone pi system (Siemeling et al., 2004).
Light-Emitting Polymers
Monomers like 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene have been synthesized for producing light-emitting polymers with common tetraphenylthiophene backbones. These polymers, with varying substituents, demonstrate significant influence on polymer properties like solubility and quantum efficiency. The TP backbone in these polymers is crucial for their emission characteristics, with potential applications in optoelectronics (Yang et al., 2005).
Synthesis and Optical Properties
The synthesis of 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienones involves the condensation of various dienes with 1,3-diphenylpropan-2-one. These compounds exhibit efficient π-interaction and strong emission in the near UV-region, categorizing them as potential light-harvesting species (Gillani et al., 2020).
Functionalized Dibenzo[naphthacenes] Synthesis
1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes undergo palladium-catalyzed dehydrohalogenation to create functionalized dibenzo[naphthacenes]. This synthesis process showcases the utility of 2,5-bis(4-bromophenyl)-3,4-diphenyl derivatives in forming complex organic structures (Cheng et al., 2003).
Anticonvulsant Activity Studies
Studies on 3,4-dipropyloxy-N(2),N(5)-bis(substituted)thiophene-2,5-dicarbohydrazides derived from 3,4-dipropyloxythiophene reveal their anticonvulsant activity. These compounds are synthesized from ethyl thiodiglycolate and diethyloxalate, highlighting the therapeutic potentials of cyclopentadienone derivatives in medicinal chemistry (Kulandasamy et al., 2009).
Atom-Economical Functional Polymer Synthesis
The oxidative polycoupling of phenylpyrazole with internal diynes, catalyzed by [Cp*RhCl2]2 and tetraphenylcyclopenta-1,3-diene, produces poly(pyrazolylnaphthalene)s. These polymers, with high molecular weights and thermal stability, show potential in applications like light emission and chemosensors for explosives detection (Gao et al., 2013).
Antiprotozoal Activity
Substituted 2,5-bis(4-guanylphenyl)furans, including analogues with “masked” amidines, were synthesized and evaluated for antimalarial and antitrypanosomal activities. Though not highly active against malaria, some compounds showed significant activity against Trypanosoma rhodesiense, indicating the potential of cyclopentadienone derivatives in antiprotozoal drug development (Das & Boykin, 1977).
Blue and Green Emissive Materials for Optoelectronics
Novel heterocyclic compounds, including thiophene derivatives, were synthesized and characterized for opto-electronic applications. These materials exhibited blue and green emission, with potential use in organic light-emitting diodes and other optoelectronic devices (Ramkumar & Kannan, 2015).
properties
IUPAC Name |
2,5-bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Br2O/c30-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(29(27)32)22-13-17-24(31)18-14-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUZXBNEGFLECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705837 | |
| Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
CAS RN |
54523-24-9 | |
| Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



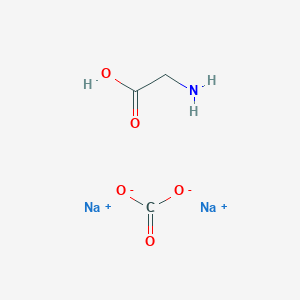
![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)



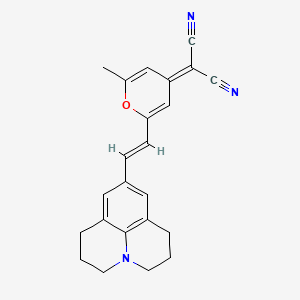
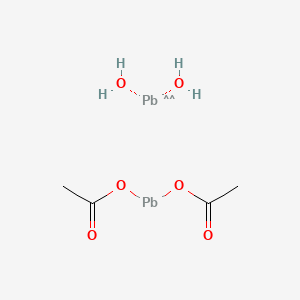
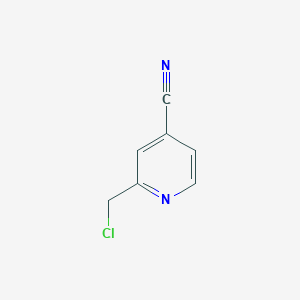
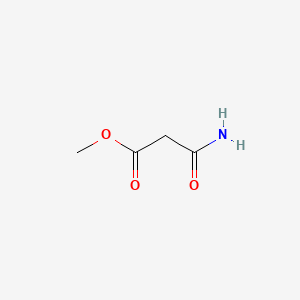
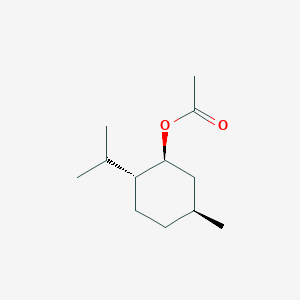
![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)
